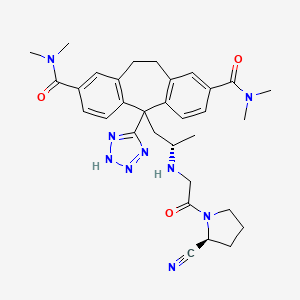

5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-

Vue d'ensemble

Description

AMG-222, également connu sous le nom d'ALS-2-0426, est un inhibiteur de la dipeptidyl peptidase IV (DPP-IV) de petite taille. Ce composé est principalement étudié pour son utilisation potentielle dans le traitement du diabète de type II. La dipeptidyl peptidase IV est une enzyme qui inactive le peptide-1 semblable au glucagon, un médiateur important des niveaux de glucose sanguin après les repas .

Méthodes De Préparation

La synthèse de l'AMG-222 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et non divulguées au public. On sait que le composé peut être préparé sous diverses formes, y compris son sel de tosylate .

Analyse Des Réactions Chimiques

L'AMG-222 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans l'AMG-222.

Substitution : Le composé peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres. Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. .

Applications de recherche scientifique

L'AMG-222 a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la dipeptidyl peptidase IV et ses effets sur le peptide-1 semblable au glucagon.

Biologie : Étudié pour son potentiel à moduler les voies biologiques impliquant la dipeptidyl peptidase IV.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du diabète de type II.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la dipeptidyl peptidase IV .

Mécanisme d'action

L'AMG-222 exerce ses effets en inhibant l'activité de la dipeptidyl peptidase IV. Cette enzyme inactive le peptide-1 semblable au glucagon, qui est un médiateur important des niveaux de glucose sanguin après les repas. En inhibant la dipeptidyl peptidase IV, l'AMG-222 contribue à maintenir des niveaux plus élevés de peptide-1 semblable au glucagon, améliorant ainsi le contrôle de la glycémie et renforçant la fonction des cellules bêta pancréatiques responsables de la production d'insuline .

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant Properties

One of the most significant applications of dibenzocycloheptene derivatives is in the development of antidepressants. For instance, protriptyline hydrochloride, a derivative of 5H-dibenzo(a,d)cycloheptene, is clinically used as an antidepressant under the trade name VIVACTIL™. It functions primarily as a norepinephrine reuptake inhibitor, contributing to its efficacy in treating major depressive disorders .

Antigonadotrophic Agents

Certain derivatives of 5H-dibenzo(a,d)cycloheptene have been identified as antigonadotrophic agents that are free from estrogenic effects. These compounds can be beneficial in managing conditions related to hormone regulation without the side effects commonly associated with estrogenic activity. The potential for these compounds to selectively inhibit gonadotropin release makes them promising candidates for further research in reproductive health .

Synthetic Applications

Synthesis of Complex Molecules

The synthesis of 5H-dibenzo(a,d)cycloheptene derivatives often involves cyclization processes that yield complex molecules with multiple functional groups. For example, methods have been developed for preparing various substitution products through cyclocondensation reactions involving dibenzyl-o-carboxylic acids. These synthetic pathways are crucial for producing compounds with specific pharmacological activities .

Pharmacological Research

Investigating Inversion Barriers

Research has been conducted to analyze the conformational properties and inversion barriers of various substituted 5H-dibenzo(a,d)cycloheptenes. Understanding these properties is vital for predicting the biological activity and stability of these compounds in physiological environments .

Case Studies and Research Findings

Mécanisme D'action

AMG-222 exerts its effects by inhibiting the activity of Dipeptidyl Peptidase IV. This enzyme inactivates glucagon-like peptide-1, which is an important mediator of blood glucose levels following meals. By inhibiting Dipeptidyl Peptidase IV, AMG-222 helps to maintain higher levels of glucagon-like peptide-1, thereby improving glucose control and enhancing the function of pancreatic beta cells responsible for insulin production .

Comparaison Avec Des Composés Similaires

L'AMG-222 est unique dans son inhibition spécifique de la dipeptidyl peptidase IV. Des composés similaires comprennent d'autres inhibiteurs de la dipeptidyl peptidase IV tels que :

Activité Biologique

5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, specifically the compound represented by the complex name "5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-", is a synthetic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity. The key features include:

- Dibenzo[a,d]cycloheptene core : A fused bicyclic system that can influence the compound's interaction with biological targets.

- Dicarboxamide functionality : Imparts significant solubility and potential for hydrogen bonding.

- Tetrazole and cyano groups : These may enhance binding affinity to specific receptors or enzymes.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C₃₁H₄₃N₅O₄ |

| Molecular Weight | 525.67 g/mol |

| CAS Number | 913978-37-7 |

| Solubility | Soluble in DMSO, slightly soluble in water |

Research indicates that this compound exhibits various biological activities primarily through modulation of enzymatic pathways and receptor interactions. Key mechanisms include:

- DPP-4 Inhibition : This compound has been identified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is significant for the treatment of type 2 diabetes by enhancing incretin levels and insulin secretion .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

- Anticancer Activity : Some derivatives of dibenzo[a,d]cycloheptenes have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .

Case Study 1: DPP-4 Inhibition in Diabetic Models

In a study involving diabetic mouse models, administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin secretion and reduced glucagon levels due to DPP-4 inhibition.

Case Study 2: Anticancer Properties

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM across different cell types. The underlying mechanism involved activation of apoptotic pathways and disruption of mitochondrial function.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| DPP-4 Inhibition | Decreased blood glucose | |

| Neuroprotection | Reduced oxidative stress | |

| Anticancer | Inhibited cell proliferation |

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to hepatotoxicity and nephrotoxicity in animal models. Further investigations are necessary to establish safe dosage ranges for clinical applications.

Future Directions

The multifaceted biological activities of 5H-Dibenzo(a,d)cycloheptene derivatives present opportunities for further research:

- Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in humans.

- Structural Modifications : Exploring structural analogs to enhance potency and reduce toxicity.

- Combination Therapies : Investigating synergistic effects with existing diabetes or cancer therapies.

Propriétés

Key on ui mechanism of action |

AMG-222 is an orally active, small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV inactivates glucagon-like peptide-1 (GLP-1), an important mediator of blood glucose levels following meals. DPP-IV inhibitors have been clinically shown to provide long term improvement of glucose control without the risk of hypoglycemia, and to improve the function of pancreatic beta cells, the cells responsible for the production of insulin. DPP-IV inhibitors represent a novel approach to the treatment of type II diabetes. |

|---|---|

Numéro CAS |

913978-37-7 |

Formule moléculaire |

C32H39N9O3 |

Poids moléculaire |

597.7 g/mol |

Nom IUPAC |

2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,6-N,13-N,13-N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide |

InChI |

InChI=1S/C32H39N9O3/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38)/t20-,25-/m0/s1 |

Clé InChI |

NVSWJKWHLUTHLP-CPJSRVTESA-N |

SMILES |

CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N |

SMILES isomérique |

C[C@@H](CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCC[C@H]5C#N |

SMILES canonique |

CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N |

Apparence |

Solid powder |

Key on ui other cas no. |

913978-37-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-2,8-dicarboxylic acid bisdimethylamide ALS 2-0426 ALS-2-0426 AMG 222 AMG-222 AMG222 S 44497 S-44497 S44497 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.